molecular formula C12H11N3O B1681668 SIB-1757 CAS No. 31993-01-8

SIB-1757

Cat. No.: B1681668
CAS No.: 31993-01-8
M. Wt: 213.23 g/mol
InChI Key: LOCPVWIREQIGNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SIB 1757 (6-methyl-2-(phenylazo)-3-pyridinol) is a selective, noncompetitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), a key target in neuropharmacology for modulating glutamate-mediated signaling. It exhibits high selectivity for mGluR5 over other mGluR subtypes (e.g., mGluR1) and ionotropic glutamate receptors (AMPA, NMDA, kainate) . With a molecular weight of 213.2 g/mol and purity ≥99%, SIB 1757 is widely used in studying neuroprotective mechanisms, particularly in models of oxidative stress and excitotoxicity. For example, it protects against methamphetamine-induced neuronal damage by inhibiting glutamate-driven Ca²⁺ influx .

SIB 1757 is classified as a skin irritant (H315), eye irritant (H319), and specific target organ toxicant (H335) under OSHA guidelines. Storage requires airtight containers in cool, ventilated environments to avoid decomposition .

Properties

IUPAC Name

6-methyl-2-phenyldiazenylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-9-7-8-11(16)12(13-9)15-14-10-5-3-2-4-6-10/h2-8,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCPVWIREQIGNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)O)N=NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00425754
Record name 3-Hydroxy-6-methyl-2-phenylazopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31993-01-8
Record name 6-Methyl-2-(2-phenyldiazenyl)-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31993-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SIB 1757
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031993018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-6-methyl-2-phenylazopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methyl-2-(phenylazo)-3-pyridinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SIB-1757 involves the formation of a phenylazo group attached to a pyridinol ring. The key steps include:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process, ensuring the purity and yield are optimized for large-scale production. This would likely involve continuous flow reactors and stringent quality control measures to maintain the compound’s integrity .

Chemical Reactions Analysis

Types of Reactions

SIB-1757 primarily undergoes:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications of SIB-1757

This compound, also known as 6-Methyl-2-(phenylazo)-3-pyridinol, is a chemical compound that functions as a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). Its primary application lies in scientific research, particularly in studying the functions and mechanisms of mGluR5 in neurological and hepatological contexts.

Neurology

This compound is used to investigate the role of mGluR5 in brain development and its potential neuroprotective effects. Studies show that this compound can protect cultured cortical cells against NMDA toxicity, suggesting its neuroprotective properties .

Pain Management

Animal models have demonstrated the anti-hyperalgesia effects of this compound, making it a valuable tool in pain research. Specifically, this compound has shown promise in reversing thermal hyperalgesia in neuropathic pain models when administered spinally or locally to the injured paw . However, its effect on tactile allodynia appears less pronounced, suggesting that the compound's modulation may relate to the blockade of mGluR5-mediated spinal sensitization .

Hepatology

Research indicates that this compound exhibits hepatoprotective effects, particularly in studies involving acetaminophen-induced hepatotoxicity.

Cell Signaling

This compound is utilized in studies pertaining to mGluR5-mediated cell signaling pathways. It interacts with the mGluR5 receptor, inhibiting glutamate-induced intracellular calcium responses, thereby affecting the glutamate signaling pathway.

Studies of Epilepsy

Mechanism of Action

SIB-1757 acts as a noncompetitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It inhibits the receptor’s activity by binding to a site distinct from the glutamate binding site, thereby preventing the receptor from undergoing conformational changes necessary for its activation. This inhibition leads to a decrease in intracellular calcium levels, which is crucial for various cellular processes .

Comparison with Similar Compounds

Research Implications

SIB 1757 and SIB-1893 are critical for elucidating mGluR5’s role in neurological disorders (e.g., Parkinson’s, addiction). Their noncompetitive mechanism avoids receptor overactivation, making them valuable for studying pathological glutamate signaling . However, SIB 1757’s well-characterized safety profile supports its preferential use in in vitro and in vivo experiments requiring rigorous hazard management .

Biological Activity

SIB-1757 is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), a member of the glutamate receptor family that plays a critical role in various neurological processes. This compound has garnered attention for its potential therapeutic applications, particularly in neuroprotection and pain modulation. In this article, we will explore the biological activity of this compound, summarizing key research findings, case studies, and presenting data in tabular form.

This compound functions primarily as a non-competitive antagonist of mGluR5. Research indicates that it selectively blocks mGluR5 without affecting other glutamate receptor subtypes or ionotropic glutamate receptors, making it a valuable tool for studying the role of mGluR5 in various physiological and pathological conditions .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant neuroprotective properties. For instance, in mixed cultures of mouse cortical cells exposed to NMDA (N-methyl-D-aspartate), this compound was shown to reduce neuronal death significantly. The compound displayed a half-maximal inhibitory concentration (IC50) of 0.37 µM against mGluR5, indicating its potency as an antagonist .

Neuroprotective Effects

This compound has been tested for its neuroprotective effects against excitotoxicity induced by NMDA and β-amyloid toxicity. In experiments where cortical neuron cultures were subjected to NMDA toxicity, this compound provided about 60% inhibition of neuronal death, although it was less efficacious compared to MPEP (another mGluR5 antagonist) which achieved approximately 80-90% inhibition .

Table 1: Comparative Efficacy of mGluR5 Antagonists

CompoundIC50 (µM)NMDA Toxicity Inhibition (%)β-Amyloid Toxicity Inhibition (%)
This compound0.3760Not specified
MPEP0.1080-90High
SIB-18930.29Similar to this compoundNot specified

Pain Modulation

This compound has also been investigated for its effects on pain modulation, particularly in models of neuropathic pain. Studies involving spinal nerve ligation in rats showed that local administration of this compound could reverse thermal hyperalgesia completely but had a weaker effect on tactile allodynia . This suggests that while this compound is effective in certain pain modalities, its efficacy may vary depending on the type of pain being treated.

Case Study: Neuropathic Pain Model

In a study examining the effects of this compound on neuropathic pain induced by L5 spinal nerve ligation:

  • Methodology : Rats underwent surgical ligation followed by administration of this compound.
  • Results : Complete reversal of thermal hyperalgesia was observed, while tactile allodynia showed only partial response.

This case study highlights the potential utility of this compound in specific pain management scenarios but also underscores the need for further research to fully understand its mechanisms and efficacy across different types of pain.

Q & A

Q. Does SIB 1757’s partial antagonism in some models suggest allosteric modulation?

  • Hypothesis Testing : Perform Schild analysis to differentiate competitive vs. non-competitive inhibition. Use mutagenesis (e.g., mGluR5 transmembrane domain edits) to probe binding sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
SIB-1757
Reactant of Route 2
Reactant of Route 2
SIB-1757

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.